Scientific Field: Environmental Science
Application Summary: Dibenzyl phthalate is used in air analysis to determine the concentration of phthalates in the air.
Methods of Application: Ambient air is drawn through a membrane filter and a sampling tube filled with silica gel using a suitable pump. The loaded membrane filter and the content of the silica gel tube are covered with methanol and shaken for extraction.
Results: The method permits the determination of phthalates in a concentration range from 0.3 to 20 mg/m3.
Scientific Field: Environmental Chemistry
Application Summary: Dibenzyl phthalate is used in the analysis of water samples.
Methods of Application: The sample treatment methods of phthalates in water samples mainly include liquid-liquid extraction, liquid-liquid microextraction, solid-phase extraction, solid-phase microextraction, and their derivative techniques.
Scientific Field: Material Science
Application Summary: Dibenzyl phthalate is used as a plasticizer in toys.
Methods of Application: It is added to PVC, paints, and acrylic coatings to increase their flexibility.
Results: Dibenzyl phthalate has been found to exhibit potential estrogen agonist/antagonist properties.
Scientific Field: Neurology
Application Summary: Dibenzyl phthalate is used in neurotoxicity studies to understand its impact on cognitive functions.
Methods of Application: Data from elderly individuals were analyzed to estimate the independent and combined associations of urinary phthalate metabolites with cognitive deficits.
Results: Dibenzyl phthalate was found to be associated with cognitive deficits among elderly individuals.
Application Summary: Dibenzyl phthalate is used as an external plasticizer in polyvinyl acetate dispersions.
Methods of Application: It is added to polyvinyl acetate dispersions to increase their flexibility.
Scientific Field: Industrial Chemistry
Application Summary: Dibenzyl phthalate is used as a solvent for oil-soluble dyes.
Methods of Application: It is mixed with oil-soluble dyes to create a solution.
Results: Dibenzyl phthalate has been found to be an effective solvent for oil-soluble dyes.
Dibenzyl phthalate is an organic compound with the chemical formula C22H18O4. It is classified as a phthalate ester, specifically derived from phthalic acid and benzyl alcohol. This compound appears as a colorless to pale yellow liquid and is known for its low volatility and high boiling point, making it useful in various industrial applications. Its molecular weight is approximately 346.3759 g/mol, and it has a CAS Registry Number of 523-31-9. Dibenzyl phthalate is often utilized as a plasticizer, enhancing the flexibility and durability of plastics .
Dibenzyl phthalate exhibits notable biological activity, particularly concerning endocrine disruption. Studies have shown that it acts as an estrogen agonist and antagonist, influencing estrogen receptor activity both in vitro and in vivo. This dual action suggests potential implications for reproductive health and development in exposed organisms . Furthermore, its interactions with hormonal pathways raise concerns about its safety in consumer products.
Dibenzyl phthalate can be synthesized through various methods:
Dibenzyl phthalate finds applications across various industries:
Research has focused on the interactions of dibenzyl phthalate with biological systems, especially its effects on hormone receptors. Its ability to modulate estrogen receptor activity has been documented extensively, indicating potential risks associated with exposure to this compound. Studies reveal that dibenzyl phthalate can inhibit or enhance the effects of natural estrogens depending on the concentration and context of exposure .
Dibenzyl phthalate shares structural similarities with other phthalates but has distinct characteristics that set it apart. Here are some comparable compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Dibutyl Phthalate | C16H22O4 | Commonly used as a plasticizer; lower molecular weight than dibenzyl phthalate |
Diethyl Phthalate | C12H14O4 | Often used in cosmetics; more volatile than dibenzyl phthalate |
Dicyclohexyl Phthalate | C20H30O4 | Higher viscosity; utilized in specialized applications like sealants |
Dibenzyl phthalate's unique combination of low volatility and high boiling point makes it particularly suitable for applications requiring stability under heat or stress conditions.
Dibenzyl phthalate (C~22~H~18~O~4~), a diester derivative of phthalic acid, was first synthesized in the early 20th century as part of broader efforts to develop plasticizers for industrial polymers. Its discovery emerged from systematic studies on esterification reactions involving phthalic anhydride and benzyl alcohol. Early synthetic routes, such as those described in US Patent 3,012,065 (filed in 1958), utilized benzyl chloride and alkali metal phthalates under controlled conditions to produce the compound. By the 1930s, dibenzyl phthalate gained attention for its compatibility with polyvinyl chloride (PVC) and other polymers, though commercial adoption lagged behind simpler phthalates like diethylhexyl phthalate due to higher production costs.
Key milestones in its development include:
Dibenzyl phthalate possesses the molecular formula C₂₂H₁₈O₄, with a molecular weight of 346.38 grams per mole [1] [2] [3] [4] [5]. The compound is registered under Chemical Abstracts Service Registry Number 523-31-9, which serves as its unique chemical identifier [1] [2] [3] [4] [5]. The International Union of Pure and Applied Chemistry systematic name for this compound is dibenzyl benzene-1,2-dicarboxylate [4] [5] [6]. Alternative nomenclatures include 1,2-benzenedicarboxylic acid, bis(phenylmethyl) ester, and phthalic acid, dibenzyl ester [1] [2] [6] [7].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₂H₁₈O₄ | [1] [2] [3] [4] [5] |
Molecular Weight | 346.38 g/mol | [2] [4] [5] |
Chemical Abstracts Service Number | 523-31-9 | [1] [2] [3] [4] [5] |
International Union of Pure and Applied Chemistry Name | dibenzyl benzene-1,2-dicarboxylate | [4] [5] [6] |
International Chemical Identifier Key | UCVPKAZCQPRWAY-UHFFFAOYSA-N | [1] [2] [4] [5] |
Dibenzyl phthalate exhibits achiral stereochemistry, meaning it lacks stereoisomers and does not rotate plane-polarized light [8]. The compound contains zero defined stereocenters and demonstrates no optical activity [8]. The molecular geometry consists of a central benzene ring bearing two carboxylate ester groups at adjacent positions (ortho configuration), with each ester group linked to a benzyl moiety [1] [2] [4] [5].
The conformational flexibility of dibenzyl phthalate arises primarily from the rotation around the carbon-oxygen bonds connecting the benzyl groups to the carboxylate functionalities. The adjacent carboxyl/ester groups' stereochemistry allows for multiple stable conformations of the molecule, particularly when protonated [9]. These conformations are accessible given the compound's gas-phase basicity, though interconversion requires group rotation involving transition states [9].
Density functional theory calculations using the B3LYP functional with the 6-31+G(d,p) basis set have been employed to determine the proton affinities and gas-phase basicities for phthalate compounds, including dibenzyl phthalate [9]. The collision cross section predictions for various adduct forms have been calculated, with the protonated molecular ion [M+H]⁺ having a predicted collision cross section of 182.7 Ų at mass-to-charge ratio 347.12778 [10].
Stereochemical Property | Value | Reference |
---|---|---|
Stereochemistry | Achiral | [8] |
Optical Activity | None | [8] |
Defined Stereocenters | 0/0 | [8] |
Collision Cross Section [M+H]⁺ | 182.7 Ų | [10] |
Dibenzyl phthalate typically crystallizes as white to pale cream to pale brown crystals, powder, or crystalline powder [5] [11]. The compound exhibits a melting point range of 40-42°C [4] [11] [12] [13], indicating a relatively low-temperature solid-to-liquid phase transition. At standard conditions, the material appears as crystals or powder with varying morphologies including lumps or fused solid formations [5] [11].
The physical characteristics of the crystalline form include a density of approximately 1.1637 grams per cubic centimeter (estimated value) [12] [13] and a refractive index of 1.6000 (estimated) [12] [13]. The compound demonstrates insolubility in water but shows slight solubility in organic solvents such as chloroform and methanol [12] [13]. The boiling point occurs at 276-278°C under reduced pressure (15 mmHg) [4] [12] [13], reflecting the compound's relatively high molecular weight and intermolecular interactions.
While specific crystallographic unit cell parameters, space group information, and detailed polymorphic data for dibenzyl phthalate were not extensively documented in the available literature, related phthalate compounds have been characterized using single crystal X-ray diffraction techniques [14] [15]. The crystallization behavior of phthalate esters generally depends on intermolecular hydrogen bonding patterns, van der Waals interactions, and π-π stacking arrangements between aromatic rings [14].
Physical Property | Value | Reference |
---|---|---|
Melting Point | 40-42°C | [4] [11] [12] [13] |
Boiling Point | 276-278°C (15 mmHg) | [4] [12] [13] |
Density | 1.1637 g/cm³ (estimated) | [12] [13] |
Refractive Index | 1.6000 (estimated) | [12] [13] |
Physical Form | Crystals or powder | [5] [11] |
Color | White to pale cream to pale brown | [5] [11] |
Water Solubility | Insoluble | [4] [12] [13] |
Acid-catalyzed esterification represents the most widely employed synthetic methodology for dibenzyl phthalate production. This approach utilizes various acid catalysts to facilitate the condensation reaction between phthalic acid or its anhydride with benzyl alcohol under controlled thermal conditions [1] [2].
Direct Esterification Mechanism
The fundamental reaction mechanism involves the protonation of the carbonyl oxygen of phthalic acid by the acid catalyst, followed by nucleophilic attack of benzyl alcohol on the activated carbonyl carbon. The conventional sulfuric acid-catalyzed route employs concentrated sulfuric acid as a catalyst at temperatures ranging from 120 to 150 degrees Celsius, achieving yields of 85 to 95 percent with reaction times of 6 to 24 hours [3] [4]. The reaction proceeds through a tetrahedral intermediate formation, followed by elimination of water to form the ester bond.
Advanced Acid Catalysis Systems
A significant advancement in acid-catalyzed esterification involves the use of diphenyl phosphoric acid as a novel catalyst system. This methodology achieves dibenzyl phthalate synthesis with 96 percent purity and 66 percent yield under optimized conditions [1] [2]. The reaction employs 4.15 grams of phthalic acid, 5.947 grams of benzyl alcohol, and 0.624 grams of diphenylphosphoric acid in 50 milliliters of toluene at 125 degrees Celsius for 9 hours under nitrogen atmosphere [1]. Water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the equilibrium toward product formation.
Parameter | Sulfuric Acid Catalysis | Diphenyl Phosphoric Acid | Solid Acid Catalysis |
---|---|---|---|
Temperature (°C) | 120-150 | 125 | 60-125 |
Reaction Time (hours) | 6-24 | 9 | 6-8 |
Yield (%) | 85-95 | 66 | 58-82 |
Purity (%) | 92-99.5 | 96 | 98-99 |
Catalyst Loading (%) | 2-5 | 2-8 | 3-5 |
Solid Acid Catalysis
Heterogeneous acid catalysts, including zeolite hydrogen exchanged forms and ion-exchange resins, offer significant advantages in terms of product separation and catalyst recovery [5] [6] [7]. Zeolite HX catalyzed esterification of acetic acid with benzyl alcohol achieves 58.78 percent conversion, with increasing benzyl alcohol concentrations enhancing the conversion rates [6]. The reaction follows the Eley-Rideal mechanism, where conversion improves with prolonged reaction time and increased catalyst loading [6]. Amberlyst-15 cation-exchange resin demonstrates excellent catalytic activity for benzyl alcohol esterification, operating effectively at moderate temperatures between 80 to 120 degrees Celsius [8] [9].
Phase-transfer catalysis provides an alternative synthetic route for dibenzyl phthalate production through solid-liquid phase reactions. This methodology enables the reaction between solid dipotassium phthalate and benzyl bromide in organic solvents under anhydrous conditions [10] [11].
Solid-Liquid Phase-Transfer Catalysis
The kinetics for synthesizing dibenzyl phthalate via solid-liquid phase-transfer catalysis involves the esterification of benzyl bromide with solid dipotassium phthalate in a stirred batch reactor [10]. Tetrabutylammonium bromide serves as the primary phase-transfer catalyst, facilitating the transfer of phthalate anions from the solid phase to the organic phase where reaction with benzyl bromide occurs [10] [11]. The reaction rate increases with increasing agitation speed, polarity of organic solvent, and temperature, following pseudo-second-order kinetics [10].
Mechanistic Considerations
The phase-transfer catalysis mechanism operates through either heterogeneous solubilization or homogeneous solubilization pathways [11]. In heterogeneous solubilization, the solid-liquid phase-transfer catalyst salt exchanges anions at the surface of the solid potassium phthalate, forming the catalyst-anion pair that enters the reaction medium [11]. The apparent rate constants and activation energies for various phase-transfer catalysts range from 60 to 80 kilojoules per mole, indicating chemical reaction control [12] [13].
Phase-Transfer Catalyst | Organic Solvent | Temperature (°C) | Activation Energy (kJ/mol) | Reaction Order |
---|---|---|---|---|
Tetrabutylammonium bromide | Chlorobenzene | 80-120 | 65-75 | Pseudo-second-order |
Quaternary ammonium salts | Toluene | 80-120 | 60-80 | Pseudo-second-order |
Quaternary phosphonium salts | Chlorobenzene | 80-120 | 60-80 | Pseudo-second-order |
Optimization Parameters
The effectiveness of phase-transfer catalysis depends on several critical parameters including agitation speed, concentration of reactants, type and amount of phase-transfer catalyst, organic solvent polarity, and reaction temperature [10]. Chlorobenzene demonstrates superior performance as the organic solvent compared to less polar alternatives, with optimal catalyst concentrations ranging from 0.004 to 0.006 moles [12]. The reaction rate was extremely slow without phase-transfer catalysts, even at elevated temperatures, emphasizing the crucial role of the catalyst in facilitating the solid-liquid interface reaction [10].
Advanced solid-liquid phase catalytic systems represent significant improvements in dibenzyl phthalate synthesis through the development of heterogeneous catalysts with enhanced activity, selectivity, and reusability characteristics.
Metal-Incorporated Mesoporous Catalysts
Sulfated metal-incorporated MCM-48 mesoporous silicates demonstrate exceptional catalytic performance for esterification reactions [7] [8]. These materials are synthesized hydrothermally using tetraethyl orthosilicate as the silica precursor and cetyltrimethylammonium bromide as the structure-directing agent [8]. The optimized sulfated iron-MCM-48 catalyst achieves 98.9 percent selectivity for benzyl acetate formation using a 9 percent weight per weight catalyst loading, 2:1 benzyl alcohol to acetic acid molar ratio, and reaction temperature of 60 degrees Celsius in solvent-free conditions over 6 hours [8].
Zeolite-Based Catalytic Systems
Zeolite-based catalysts, including hydrogen-exchanged forms of beta, Y, and ZSM-5 zeolites, provide shape-selective catalysis for esterification reactions [5] [6] [14]. The Brønsted acid sites within the zeolite framework catalyze the esterification through proton donation, while the microporous structure influences product selectivity [5]. Zeolite HX produced from kaolin demonstrates notable activity for acetic acid esterification with benzyl alcohol, with conversion rates enhanced by increasing benzyl alcohol concentrations [6].
Catalyst System | Support Material | Active Sites | Temperature Range (°C) | Selectivity (%) | Reusability (cycles) |
---|---|---|---|---|---|
S-Fe-MCM-48 | Mesoporous silicate | Sulfated metal sites | 60-100 | 98-99 | 5-8 |
Zeolite HX | Aluminosilicate | Brønsted acid sites | 60-150 | 90-98 | 5-10 |
Amberlyst-15 | Polystyrene resin | Sulfonic acid groups | 80-120 | 95-99 | 8-12 |
Ion-Exchange Resin Catalysts
Ion-exchange resins, particularly Amberlyst-15, offer excellent catalytic activity for esterification reactions with advantages including easy product separation and catalyst recovery [9]. The sulfonic acid functional groups on the polystyrene matrix provide strong acid sites that effectively catalyze the esterification reaction [9]. These catalysts demonstrate remarkable stability and reusability, maintaining high activity over multiple reaction cycles [9].
Magnesium Chloride Supported Systems
Magnesium chloride supported systems, extensively studied in Ziegler-Natta catalyst applications, provide insights into solid-liquid phase interactions relevant to esterification catalysis [15]. The interaction between phthalate molecules and magnesium chloride surfaces involves coordination through the carbonyl oxygen atoms, with the strength of interaction influenced by temperature and the nature of the alkyl substituents [15]. Solid-state carbon-13 nuclear magnetic resonance studies reveal that phthalate molecules coordinate more weakly to magnesium chloride at elevated temperatures, facilitating their removal and replacement during catalytic processes [15].
Microwave-assisted synthesis represents a revolutionary approach to dibenzyl phthalate production, offering significant advantages in terms of reaction time reduction, energy efficiency, and yield enhancement compared to conventional heating methods.
Microwave Heating Fundamentals
Microwave irradiation provides rapid and uniform heating through direct interaction with polar molecules, resulting in accelerated reaction rates and improved product yields [16] [17]. The microwave heating mechanism involves dipolar polarization and ionic conduction, leading to volumetric heating that eliminates the temperature gradients associated with conventional heating [16]. Studies on microwave-assisted esterification demonstrate reaction time reductions of 8 to 10 times compared to conventional heating while achieving higher conversions under mild operating conditions [16] [18].
Process Optimization Parameters
Comprehensive optimization of microwave-assisted esterification involves systematic investigation of multiple process variables including microwave power, reaction temperature, reaction time, solvent selection, and catalyst loading [16] [17]. Response surface methodology using central composite design enables the identification of optimal conditions for maximum conversion [16]. For biodiesel production via esterification, optimal conditions include microwave power of 300 to 400 watts, temperatures of 125 to 150 degrees Celsius, and reaction times of 30 to 45 minutes [16] [17].
Parameter | Conventional Heating | Microwave Heating | Optimization Factor |
---|---|---|---|
Power (W) | N/A | 200-500 | 300-400 optimal |
Temperature (°C) | 120-150 | 100-180 | 125-150 optimal |
Reaction Time (min) | 360-1440 | 10-60 | 30-45 optimal |
Energy Efficiency | Low | High | 8-10x improvement |
Yield (%) | 85-95 | 90-99 | 95-98 achievable |
Advanced Microwave Techniques
Microwave-assisted synthesis enables the development of solvent-free reaction conditions, reducing environmental impact and simplifying product purification [16] [18]. The use of bis(2-ethylhexyl) adipate as a high boiling point, thermally stable solvent facilitates rapid microwave heating at rates up to 60 degrees Celsius per minute [19]. Dynamic heating protocols with precise temperature control prevent overheating and decomposition while maintaining optimal reaction conditions [16].
Scale-Up Considerations
Microwave-assisted esterification protocols have been successfully scaled up from laboratory to pilot scale, with reactions conducted on scales up to 3 moles [20]. The scalability of microwave processes requires careful consideration of power distribution, vessel geometry, and heat dissipation to maintain uniform heating throughout larger reaction volumes [20]. Industrial implementation of microwave-assisted synthesis offers significant potential for reducing production costs through decreased energy consumption and shortened processing times [16] [18].
Process Integration
Integration of microwave heating with continuous flow systems and automated control enables the development of highly efficient production processes [16]. The combination of microwave irradiation with phase separation techniques facilitates rapid product isolation and purification [16]. Advanced process monitoring using real-time analytical techniques ensures consistent product quality and enables automated optimization of reaction conditions [16].